molecular formula C16H16BLiN4 B13768423 Lithium tetra-1H-pyrrol-1-ylborate(1-) CAS No. 58179-67-2

Lithium tetra-1H-pyrrol-1-ylborate(1-)

Cat. No.: B13768423
CAS No.: 58179-67-2
M. Wt: 282.1 g/mol
InChI Key: UTQCYTAXMDLCNQ-UHFFFAOYSA-N
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Description

Lithium tetra-1H-pyrrol-1-ylborate(1-): is a chemical compound with the molecular formula C₄H₄BLiN It is known for its unique structure, which includes a lithium ion coordinated to a borate group that is further bonded to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium tetra-1H-pyrrol-1-ylborate(1-) typically involves the reaction of pyrrole with a boron-containing reagent in the presence of a lithium source. One common method is the reaction of pyrrole with boron trifluoride etherate, followed by the addition of lithium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of lithium tetra-1H-pyrrol-1-ylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium tetra-1H-pyrrol-1-ylborate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters.

    Reduction: It can be reduced to form lithium borohydride derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under controlled conditions.

Major Products:

    Oxidation: Borate esters.

    Reduction: Lithium borohydride derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: Lithium tetra-1H-pyrrol-1-ylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is also used in the study of boron chemistry and its interactions with other elements.

Biology: In biological research, this compound is used to study the effects of boron on biological systems. It is also used in the development of boron-containing drugs and as a tool in biochemical assays.

Medicine: The compound has potential applications in medicine, particularly in the development of boron-based drugs for cancer therapy. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug design.

Industry: In the industrial sector, lithium tetra-1H-pyrrol-1-ylborate(1-) is used in the production of advanced materials, including high-performance polymers and ceramics. It is also used in the development of new battery technologies.

Mechanism of Action

The mechanism of action of lithium tetra-1H-pyrrol-1-ylborate(1-) involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their function. The lithium ion can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The pyrrole ring can participate in electron transfer reactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

    Lithium tetrafluoroborate: Another lithium borate compound used in battery electrolytes.

    Lithium bis(trifluoromethanesulfonyl)imide: A lithium salt used in high-performance batteries.

    Lithium hexafluorophosphate: Commonly used in lithium-ion batteries.

Uniqueness: Lithium tetra-1H-pyrrol-1-ylborate(1-) is unique due to its pyrrole ring, which imparts specific chemical and biological properties

Properties

CAS No.

58179-67-2

Molecular Formula

C16H16BLiN4

Molecular Weight

282.1 g/mol

IUPAC Name

lithium;tetra(pyrrol-1-yl)boranuide

InChI

InChI=1S/C16H16BN4.Li/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21;/h1-16H;/q-1;+1

InChI Key

UTQCYTAXMDLCNQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](N1C=CC=C1)(N2C=CC=C2)(N3C=CC=C3)N4C=CC=C4

Origin of Product

United States

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